

Mass spectrometry fragmentation of 5-decyne

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Decyne

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of **5-decyne**. **5-Decyne** (C₁₀H₁₈) is a symmetrical internal alkyne, and understanding its fragmentation behavior is crucial for its identification and for the structural elucidation of related compounds in complex matrices. This document outlines the primary fragmentation pathways, presents quantitative mass spectral data, and provides a detailed experimental protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The information herein is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who utilize mass spectrometry for molecular analysis.

Molecular Properties of 5-Decyne

5-Decyne, also known as dibutylacetylene, is a ten-carbon internal alkyne. Its symmetrical structure influences its fragmentation pattern.

• Molecular Formula: C10H18[1]

Molecular Weight: 138.25 g/mol [1]

Structure: CH₃CH₂CH₂CH₂-C≡C-CH₂CH₂CH₂CH₃

CAS Registry Number: 1942-46-7[1]



Electron Ionization Mass Spectrometry of Alkynes

Under electron ionization (EI), a high-energy electron beam bombards the analyte molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺').[2] This molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, charged ions.[3] For internal alkynes like **5-decyne**, fragmentation is typically initiated at the triple bond, which is a region of high electron density. The most common fragmentation pathway involves cleavage of the C-C bond alpha to the triple bond, which leads to the formation of a resonance-stabilized propargyl-type cation.

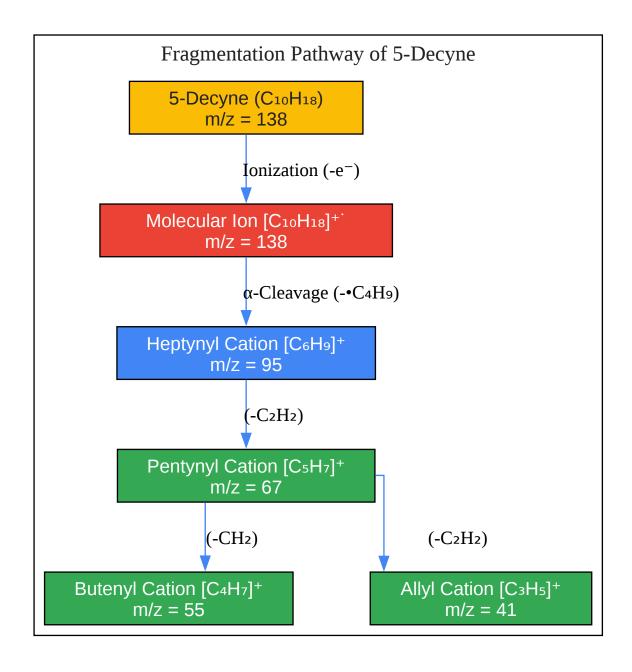
Core Fragmentation Pathway of 5-Decyne

The mass spectrum of **5-decyne** is characterized by a series of fragment ions resulting from the cleavage of the molecular ion (M⁺ at m/z 138). The primary fragmentation mechanism is the cleavage of the C4-C5 or C6-C7 bond (alpha-cleavage relative to the triple bond), which is symmetrical in this molecule. This cleavage results in the formation of a stable, substituted propargyl cation and a butyl radical.

The major fragmentation steps are as follows:

- Ionization: **5-decyne** is ionized to form the molecular ion, C₁₀H₁₈+, with a mass-to-charge ratio (m/z) of 138.
- Alpha-Cleavage: The molecular ion undergoes cleavage at the C4-C5 bond, losing a butyl radical (•C4H9) to form a resonance-stabilized heptynyl cation ([C6H9]+) at m/z 95. This is often a prominent peak.
- Secondary Fragmentation: The initial fragments can undergo further cleavage. For example, the loss of ethene (C₂H₄) from the [C₆H₉]⁺ ion can lead to the formation of a [C₄H₅]⁺ ion at m/z 53. Other significant fragments are observed at m/z 67, 55, and 41, resulting from various rearrangements and subsequent fragmentations of the larger ions.





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Caption: Proposed fragmentation pathway of **5-decyne** under EI-MS.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of **5-decyne** shows several characteristic peaks. The relative intensities of these peaks are crucial for identification. The data below is derived from the NIST Mass Spectrometry Data Center.



m/z	Proposed Fragment Ion	Relative Intensity (%)
138	[C10H18]+ (Molecular Ion)	5
95	[C7H11] ⁺	35
81	[C ₆ H ₉] ⁺	60
67	[C₅H ₇] ⁺	100 (Base Peak)
55	[C ₄ H ₇] ⁺	70
41	[C₃H₅] ⁺	85
29	[C₂H₅] ⁺	40

Experimental Protocol for GC-MS Analysis

The following protocol outlines a standard method for the analysis of **5-decyne** using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

- Prepare a stock solution of **5-decyne** at a concentration of **1** mg/mL in a volatile organic solvent such as hexane or dichloromethane.
- Perform serial dilutions to prepare working standards and quality control samples at concentrations ranging from 1 μ g/mL to 100 μ g/mL.
- Transfer 1 mL of each sample into a 2 mL autosampler vial and cap securely.

GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890A GC or equivalent.
- Mass Spectrometer: Agilent 5975C MSD or equivalent.
- Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness), is suitable for separating hydrocarbons.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

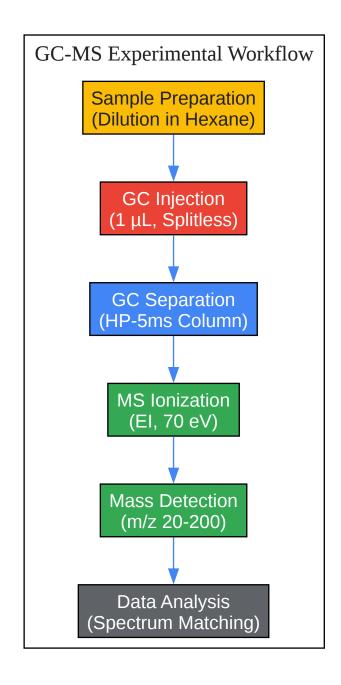


- Injection: 1 μL of the sample is injected in splitless mode.
- Inlet Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase to 280°C at a rate of 10°C/min.
 - o Final hold: Hold at 280°C for 5 minutes.
- MS Conditions:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Mass Range: Scan from m/z 20 to 200.
 - Solvent Delay: 3 minutes.

Data Analysis

- Integrate the chromatographic peaks for **5-decyne** and its characteristic fragment ions.
- Identify 5-decyne by comparing its retention time and mass spectrum with a known standard.
- Confirm the fragmentation pattern by comparing the acquired mass spectrum with a library spectrum, such as the one from the NIST database.





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Caption: A typical experimental workflow for the GC-MS analysis of **5-decyne**.

Conclusion

The mass spectrometry fragmentation of **5-decyne** is dominated by alpha-cleavage to the alkyne functional group, leading to the formation of a characteristic resonance-stabilized $C_7H_{11}^+$ ion at m/z 95 and a base peak at m/z 67, corresponding to the $C_5H_7^+$ ion. The presented quantitative data and fragmentation pathway provide a robust fingerprint for the



confident identification of **5-decyne** in various analytical applications. The detailed GC-MS protocol offers a reliable method for the separation and analysis of this and similar volatile hydrocarbons, which is of significant value to researchers in organic chemistry, environmental analysis, and drug development.

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